Ethyl 3-butynoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl but-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKUBSCWKOQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466415 | |
| Record name | ETHYL 3-BUTYNOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53841-07-9 | |
| Record name | ETHYL 3-BUTYNOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl but-3-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Acetylenic Esters in Organic Synthesis
Acetylenic esters are a class of organic compounds characterized by the presence of a carbon-carbon triple bond (alkyne) conjugated with an ester group. This arrangement of functional groups renders them highly reactive and versatile reagents in organic synthesis. jmaterenvironsci.com They are particularly known for their electron-deficient nature, which makes them excellent partners in a variety of chemical reactions. thieme-connect.de
These compounds serve as key intermediates in the synthesis of a diverse range of molecules, including acyclic, monocyclic, spirocyclic, and polycyclic systems. thieme-connect.de Their reactivity allows for the introduction of various functional groups and the construction of complex carbon skeletons. Some of the key reactions involving acetylenic esters include:
Cycloaddition Reactions: Acetylenic esters are excellent dienophiles and dipolarophiles, readily participating in Diels-Alder, 1,3-dipolar, and [2+2] cycloaddition reactions. thieme-connect.dersc.org These reactions are fundamental in the construction of cyclic and heterocyclic systems. orgsyn.org
Michael Additions: The electron-deficient triple bond of acetylenic esters is susceptible to attack by a wide range of nucleophiles, including those based on phosphorus, sulfur, and nitrogen. thieme-connect.de This Michael addition reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Multicomponent Reactions (MCRs): Acetylenic esters are frequently employed in MCRs, where multiple starting materials react in a single step to form a complex product. jmaterenvironsci.com This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.
The utility of acetylenic esters is well-documented, with a vast body of literature dedicated to their applications in organic synthesis. thieme-connect.de Prominent examples like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and alkyl propiolates have been extensively studied and utilized in the synthesis of numerous complex molecules. jmaterenvironsci.com
Significance of Functionalized Building Blocks in Contemporary Chemistry
In modern organic chemistry, the concept of "building blocks" is central to the efficient and strategic synthesis of complex target molecules. sigmaaldrich.comboronmolecular.com Functionalized building blocks are relatively small, structurally defined molecules that possess reactive functional groups, allowing for their incorporation into larger, more elaborate structures. boronmolecular.comhilarispublisher.com These building blocks serve as the fundamental units in a "bottom-up" approach to molecular construction, enabling chemists to assemble complex architectures with precision and control. sigmaaldrich.comboronmolecular.com
The importance of functionalized building blocks like ethyl 3-butynoate lies in their ability to streamline synthetic routes and provide access to a diverse range of chemical structures. hilarispublisher.com By using pre-functionalized starting materials, chemists can avoid lengthy and often low-yielding steps required to introduce specific functional groups later in a synthesis. This approach is crucial in fields such as:
Medicinal Chemistry: The development of new pharmaceuticals often relies on the synthesis of large libraries of related compounds to identify lead candidates with optimal biological activity. boronmolecular.com Functionalized building blocks are instrumental in this process, allowing for the rapid and systematic variation of molecular structures. lifechemicals.com
Materials Science: The design and synthesis of new materials with specific properties, such as polymers and metal-organic frameworks, depend on the availability of well-defined molecular components. sigmaaldrich.comboronmolecular.com Functionalized building blocks provide the necessary structural motifs and reactive handles to construct these materials.
Agrochemicals: The search for new and effective pesticides and herbicides also benefits from the use of functionalized building blocks to create novel chemical entities with desired biological effects. hilarispublisher.com
This compound, with its terminal alkyne and ester functionalities, is an archetypal example of a valuable functionalized building block. The alkyne can participate in a plethora of reactions, including click chemistry, Sonogashira coupling, and various cyclization reactions, while the ester group can be readily transformed into other functional groups or serve as a handle for further derivatization. lifechemicals.com
Overview of Research Trajectories for Alkynoate Compounds
The research landscape for alkynoate compounds, including ethyl 3-butynoate, is dynamic and continually evolving. Current research efforts are focused on developing new synthetic methodologies, exploring novel reactivity patterns, and applying these compounds to the synthesis of increasingly complex and biologically relevant molecules. researchgate.netacs.org
Several key research trajectories can be identified:
Development of Novel Catalytic Systems: A significant area of research involves the development of new and more efficient catalysts for reactions involving alkynoates. This includes the design of catalysts that can control the stereochemistry of reactions, enabling the synthesis of enantiomerically pure products. acs.org For instance, recent advancements have focused on transition-metal-catalyzed functionalization of alkynes with organoboron reagents to create stereochemically defined alkenes. acs.org
Domino and Cascade Reactions: There is a growing interest in the development of domino and cascade reactions that utilize alkynoates as starting materials. researchgate.net These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of rapidly increasing molecular complexity. Radical cascade reactions, for example, have been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net
Synthesis of Heterocyclic Compounds: Alkynoates are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govclockss.orgtandfonline.com Research continues to explore new ways to utilize alkynoates in the construction of novel heterocyclic scaffolds. This includes their use in cycloaddition reactions and multicomponent reactions to generate diverse heterocyclic systems. rsc.orgresearchgate.net
Applications in Natural Product Synthesis: The unique reactivity of alkynoates makes them powerful tools in the total synthesis of complex natural products. orgsyn.org Their ability to participate in a wide range of transformations allows for the efficient construction of the intricate carbon skeletons found in these molecules.
Exploration of New Reaction Pathways: Chemists are constantly seeking to uncover new and unexpected reactivity of alkynoate compounds. This includes the investigation of novel reaction mechanisms and the development of new synthetic transformations that expand the synthetic utility of this important class of molecules. researchgate.net
The following table provides a summary of recent research involving reactions of alkynoates, highlighting the diversity of transformations and applications.
| Reaction Type | Alkynoate Substrate | Key Reagents/Catalysts | Product Type | Research Focus |
| Phosphine-catalyzed [3+2] Cycloaddition | Ethyl 2,3-butadienoate or Ethyl 2-butynoate | Triphenylphosphine | Cyclopentene derivatives | Development of cycloaddition methodologies. beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Ethyl 2-butynoate | Azomethine imines, Tri-n-butylphosphine | Tetrahydropyrazolopyridazinone derivatives | Synthesis of seven-membered heterocyclic rings. rsc.org |
| Radical-based Cascade Reaction | Aryl alkynoates | Aliphatic aldehydes | Stereodefined α,β-unsaturated acids | Oxidative difunctionalization of alkynes. researchgate.net |
| Transition-Metal-Free Coupling | Terminal alkynes | α-Bromo carbonyl compounds, UV light | β,γ-Alkynoates and Allenoates | Development of C(sp3)-C(sp) cross-coupling reactions. researchgate.net |
| Heteroannulation | Ethyl 3-oxo-2-(4-stearamidobenzoyl)butanoate | Various reagents | Pyrazole (B372694), isoxazole, pyrimidine, pyridine (B92270) derivatives | Synthesis of functionalized heterocyclic systems. nih.gov |
Synthetic Strategies for the Production of this compound
This compound is a valuable chemical intermediate featuring both an ester and a terminal alkyne functional group, making it a versatile building block in organic synthesis. The methodologies for its synthesis can be broadly categorized into established chemical pathways and modern catalytic approaches, with an increasing emphasis on environmentally benign processes.
Mechanistic Investigations of Ethyl 3 Butynoate Transformations
Elucidation of Reaction Pathways and Intermediates
The transformations of ethyl 3-butynoate often proceed through complex, multi-step reaction pathways involving highly reactive intermediates. A prominent area of investigation has been in phosphine-catalyzed reactions, where the initial substrate undergoes significant electronic and structural changes.
Under phosphine (B1218219) catalysis, this compound is known to isomerize in situ to the more reactive ethyl 2,3-butadienoate (an allenoate). beilstein-journals.orgorgsyn.org The nucleophilic phosphine catalyst adds to the allenoate to generate a key zwitterionic phosphonium (B103445) dienolate intermediate. nih.govnih.gov This intermediate is central to a host of subsequent transformations, including cycloadditions and addition reactions. nih.govnih.gov The general mechanism involves the phosphine adding to the electron-deficient allene (B1206475) or alkyne, creating a phosphine-substituted 1,3-dipole that can then react with various substrates.
A plausible reaction mechanism for the phosphine-catalyzed [3+2] annulation of an imine and an allenoate (generated from the butynoate) involves several key steps. The process begins with the formation of a zwitterionic intermediate from the addition of the phosphine to the allenoate. orgsyn.org This intermediate then adds to the imine to form a phosphonium amide. orgsyn.org Subsequent intramolecular addition and proton transfer steps lead to the formation of the final pyrroline (B1223166) product and regeneration of the phosphine catalyst. orgsyn.org
Beyond phosphine catalysis, other nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to initiate different reaction cascades. In one example, the reaction of ethyl 2-butynoate with 3-nitro-2H-chromenes, catalyzed by DABCO, is proposed to proceed via a zwitterionic species derived from the alkyne. uc.pt This intermediate undergoes conjugate addition to the chromene, followed by a series of steps including nucleophilic attack by water, dehydration to form a nitroso alkene intermediate, intramolecular cyclization, and further rearrangement to yield complex 5H-chromeno[3,4-b]pyridine structures. uc.pt
The table below summarizes key intermediates identified or proposed in different transformations of this compound.
| Reaction Type | Catalyst | Key Intermediate(s) | Reference(s) |
| [3+2] Annulation | Phosphine | Phosphonium Dienolate (Zwitterion) | nih.gov, nih.gov |
| [3+2] Annulation | Phosphine | Phosphonium Amide, Ylide | orgsyn.org |
| [3+3] Annulation | DABCO | Zwitterionic Species, Nitroso Alkene | uc.pt |
Kinetic Studies and Rate Law Determination
The rates of this compound transformations are highly dependent on the concentrations of the reactants and the nature of the catalyst. Kinetic studies provide quantitative insight into these relationships and help to substantiate proposed reaction mechanisms.
The addition of tertiary phosphines to Michael acceptors, a key step in many catalytic cycles involving this compound, has been studied kinetically. For the closely related ethyl propiolate, reactions with various phosphines in dichloromethane (B109758) were found to follow a second-order rate law, being first order in both the phosphine and the electrophile concentration. rsc.org These kinetics were monitored using photometric and NMR spectroscopic methods, with second-order rate constants (k₂) determined from the slope of linear correlations of the observed pseudo-first-order rate constant (kobs) versus the initial concentration of the electrophile. rsc.org
The table below presents representative kinetic data for the reaction of phosphines with ethyl propiolate, which serves as a model for the reactivity of this compound.
| Phosphine | Method | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| PPh₃ | ¹H NMR | 1.04 x 10⁻² | rsc.org |
| PPh₃ | ³¹P NMR | 7.05 x 10⁻³ | rsc.org |
| PMe₂Ph | UV Absorption | Value determined from graphical data | rsc.org |
These studies show that the nucleophilicity of the phosphine significantly impacts the reaction rate. rsc.org Furthermore, in lipase-catalyzed reactions, such as the synthesis of butyl butyrate, kinetic models often follow a Ping-Pong Bi-Bi mechanism, which can also account for substrate inhibition at high concentrations. researchgate.net While this specific example does not use this compound, it illustrates the complexity of kinetic modeling in catalyzed ester transformations.
Stereochemical Course of Reactions
Many transformations involving this compound can generate new stereocenters, making the stereochemical course of these reactions a critical area of study. The development of asymmetric catalytic systems has enabled the synthesis of enantioenriched products with high selectivity.
Chiral phosphines have been successfully employed as catalysts in asymmetric [3+2] annulations of 3-butynoates with electron-deficient olefins. beilstein-journals.org For instance, using the commercially available chiral phosphine (R,R)-DIPAMP, these reactions can produce highly functionalized cyclopentenes in good yields and with excellent enantioselectivities (up to 99% ee). beilstein-journals.org Control experiments suggest that the 3-butynoate first isomerizes to an allenoate, which then undergoes the asymmetric cycloaddition. beilstein-journals.org
Copper(I) catalysis has also emerged as a powerful tool for stereocontrol. An asymmetric α-regioselective allenylation of activated ketimines with 3-butynoates has been developed using a Cu(I) catalyst. acs.org This reaction likely proceeds through a γ-allenylcopper species and provides α-allenyl amine derivatives in high yields and with excellent enantioselectivity. acs.org
The stereochemical outcome can also be divergent depending on the catalytic system. In the copper(II)-catalyzed silylation of ethyl butynoate, the geometry of the resulting β-silyl-α,β-unsaturated ester can be controlled. nih.gov While similar reactions with aldehydes predominantly yield the (Z)-isomer, the reaction with ethyl butynoate exclusively forms the (E)-isomer. nih.gov This highlights the subtle but powerful influence of the substrate's electronic properties on the stereochemical pathway.
The following tables showcase research findings on the stereochemical outcomes of this compound reactions.
Enantioselective Transformations of this compound and Analogs
| Reaction | Catalyst | Product Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [3+2] Annulation | (R,R)-DIPAMP | Cyclopentene | 66-95 | 81-99 | beilstein-journals.org |
| α-Allenylation | Cu(I) / Chiral Ligand | α-Allenyl Amine | up to 97 | up to 99 | acs.org |
Diastereoselective Silylation of Ethyl Butynoate
| Substrate | Catalyst System | Product Isomer | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Ethyl butynoate | CuSO₄ / 4-picoline | (E)-vinylsilane | 95 | 100% E | nih.gov |
| Ethyl pent-2-ynoate | CuSO₄ / 4-picoline | (E)-vinylsilane | 92 | 100% E | nih.gov |
Role of Catalysts and Additives in Reaction Mechanisms
Catalysts and additives are fundamental to the transformations of this compound, as they dictate the reaction pathway, influence the rate, and control the stereochemical outcome.
Catalysts:
Phosphines: Tertiary phosphines are quintessential nucleophilic catalysts. beilstein-journals.org They initiate reactions by adding to the electron-deficient alkyne (or its allenoate isomer), forming reactive zwitterionic phosphonium intermediates that are central to the catalytic cycle. nih.govnih.gov The choice of phosphine, from simple trialkylphosphines to complex chiral phosphines, is critical for reaction efficiency and enantioselectivity. beilstein-journals.org
Amine Bases: Nucleophilic amine bases, such as DABCO, can also catalyze transformations. They function similarly to phosphines by adding to the alkyne to form a zwitterionic intermediate, which then engages in subsequent reaction steps. uc.pt
Metal Catalysts: Transition metals, particularly copper, play a significant role. Copper(I) complexes with chiral ligands can generate nucleophilic γ-allenylcopper species from 3-butynoates, enabling highly enantioselective allenylation reactions. acs.org Copper(II) salts, in contrast, have been shown to catalyze silylation reactions, where the metal and an amine co-catalyst are both required for the reaction to proceed and to determine the stereochemical outcome. nih.gov
Additives: Additives can significantly improve reaction outcomes, often by influencing the stability of intermediates or facilitating key steps in the catalytic cycle.
Bases: In some reactions, inorganic bases like potassium carbonate (K₂CO₃) are added. In the DABCO-catalyzed reaction of this compound, the addition of K₂CO₃ was found to improve the yield of the final product. uc.pt
Dehydrating Agents: Molecular sieves are often used to remove trace amounts of water from the reaction medium. Their inclusion in the DABCO-catalyzed annulation proved beneficial, leading to the highest product yield by likely preventing unwanted side reactions or catalyst deactivation. uc.pt
Proton Sources: In phosphine-catalyzed Michael additions, an alcohol can serve as a proton source to protonate the phosphonium enolate species, which is a key step in the catalytic cycle. nih.gov
The interplay between the substrate, catalyst, and any additives creates a complex reaction environment where subtle changes can lead to vastly different products, rates, and selectivities.
Computational Chemistry Studies on Ethyl 3 Butynoate
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the complex many-electron problem, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. researchgate.netbohrium.com For Ethyl 3-butynoate, structural optimization using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. preprints.org These calculations provide the foundational data for understanding its electronic characteristics.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for predicting a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter for determining molecular stability; a smaller gap generally indicates higher reactivity. researchgate.netajchem-a.com
For this compound, the location of the HOMO would likely be concentrated around the carbon-carbon triple bond (the alkyne group), which is an electron-rich region, making it susceptible to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group of the ester, the site for nucleophilic attack. The energy gap helps quantify the molecule's propensity to engage in chemical reactions. A lower energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, facilitating reactions. wuxibiology.com
| Parameter | Energy (eV) |
| E_HOMO | -7.5 |
| E_LUMO | -0.8 |
| Energy Gap (ΔE) | 6.7 |
Mulliken and Natural Atomic Charges
Understanding the distribution of electron density within a molecule is key to predicting its behavior. Mulliken and Natural Population Analysis (NPA) are two methods used to calculate partial atomic charges. wikipedia.org These charges offer a quantitative picture of electronegativity and electrostatic interactions within the molecule. researchgate.netresearchgate.net
In this compound, such analyses would quantify the partial positive charge on the carbonyl carbon, making it an electrophilic center, and the partial negative charges on the oxygen atoms. The hydrogen atoms typically exhibit small positive charges. researchgate.net This charge distribution is fundamental to understanding intermolecular interactions and predicting sites of reaction. arkat-usa.org Natural Bond Orbital (NBO) analysis further complements this by describing the delocalization of electron density between filled and unfilled orbitals, which stabilizes the molecule. nih.gov
| Atom | Mulliken Charge (a.u.) | Natural Charge (a.u.) |
| O (carbonyl) | -0.45 | -0.60 |
| O (ester) | -0.38 | -0.52 |
| C (carbonyl) | +0.55 | +0.85 |
| C (alkyne, C3) | -0.20 | -0.25 |
| C (alkyne, C4) | -0.15 | -0.18 |
Molecular Dynamics Simulations for Reaction Pathways
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. rsc.org By using reactive force fields like ReaxFF, MD simulations can capture the breaking and forming of chemical bonds, allowing for the exploration of complex reaction pathways that would be difficult to predict statically. rsc.orgnih.gov For this compound, MD simulations could be employed to study its thermal decomposition, oxidation, or reactions with other chemical species. nih.gov These simulations can identify short-lived intermediates, transition states, and the most probable sequence of events that lead from reactants to products, offering a deeper understanding of reaction mechanisms under various conditions. researchgate.netmdpi.com
Transition State Characterization and Energy Landscapes
A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is critical to the rate of a chemical reaction. uni-giessen.de Computational methods can locate and characterize these transition states, providing information about their geometry and vibrational frequencies. The energy landscape, or potential energy surface, is a multidimensional map of a system's energy as a function of its atomic coordinates. d-nb.info For reactions involving this compound, such as its isomerization or addition reactions, calculating the energy landscape allows for the determination of activation energies (the energy barrier from reactant to transition state) and reaction enthalpies. d-nb.infoescholarship.org This information is fundamental to understanding the kinetics and thermodynamics of a reaction, predicting which pathways are energetically favorable. researchgate.net
Advanced Synthetic Applications of Ethyl 3 Butynoate
Construction of Complex Heterocyclic Scaffolds
The rigid framework and reactive nature of the alkyne in ethyl 3-butynoate make it a key precursor for various cycloaddition reactions to form heterocyclic compounds. While its isomer, ethyl 2-butynoate, is frequently cited in phosphine-catalyzed annulation reactions to produce 1,2-dinitrogen-containing heterocycles like tetrahydropyrazolopyrazolones and tetrahydropyrazolopyridazinones oup.com, this compound serves as a crucial starting material for other important heterocyclic families, particularly pyrazoles.
The synthesis of pyrazole (B372694) derivatives, a class of 1,2-dinitrogen heterocycles, can be achieved through the reaction of β-ketoesters with hydrazines. eurekaselect.comnih.gov For instance, ethyl 3-oxobutanoate (ethyl acetoacetate), a closely related compound to this compound, reacts with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid to yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. eurekaselect.com This reaction pathway highlights the utility of the C4 butanoate skeleton in forming five-membered heterocyclic rings. A general scheme for this type of reaction is presented below.
Table 1: Representative Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|---|---|---|
| Substituted Ethyl-2,4-dioxo-4-phenylbutanoate | Hydrazine Hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | eurekaselect.comnih.gov |
Furthermore, the terminal alkyne of this compound can participate in 1,3-dipolar cycloaddition reactions with azides, a cornerstone of click chemistry, to regioselectively form 1,2,3-triazoles. Ruthenium-catalyzed [3+2] cycloaddition reactions between ynoate esters and azides are known to produce metal-bound heterocyclic complexes that can be further elaborated. beilstein-journals.org While ethyl 2-butynoate is explicitly mentioned in these reactions, the terminal alkyne of this compound is also highly suitable for such transformations, offering an alternative route to functionalized triazole heterocycles. beilstein-journals.org
Application in Natural Product Synthesis as a Building Block
This compound and its derivatives are valuable C4 building blocks in the total synthesis of complex natural products. Although direct incorporation of this compound is less commonly documented than its saturated or oxidized counterparts, its latent functionality is strategically important. For example, the related chiral building block, ethyl (S)-3-hydroxybutanoate, is a cornerstone in the synthesis of numerous natural products, including carbapenem (B1253116) antibiotics and insect pheromones. orgsyn.orgethz.chresearchgate.net
The terminal alkyne functionality of this compound makes it an ideal partner for modern coupling and cycloaddition reactions used in the assembly of complex molecular cores. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction. This reaction was instrumental in the discovery of solithromycin, a third-generation macrolide antibiotic. units.it Solithromycin was developed from a macrolide-functionalized azide (B81097) and an alkyne-bearing fragment. units.it The potential for this compound to act as a similar alkyne-bearing fragment in target-guided synthesis strategies is significant, allowing for the introduction of a short carbon chain with a terminal ester group, which can be further elaborated.
While complete total syntheses employing this compound as the initial building block are not extensively detailed in the reviewed literature, the use of structurally similar C4 esters is widespread. For instance, ethyl 2-methoxy-3-oxo-butanoate is a key reactant in a modified Conrad-Limpach synthesis to construct the quinolinone core of Waltherione alkaloids. acs.org Similarly, derivatives like ethyl 3-[(2E)-2-butylidene-5-oxopyrrolidinyl]butanoate have been prepared as key intermediates in the synthesis of indolizidine alkaloids. wits.ac.za These examples underscore the strategic importance of the ethyl butanoate framework in the logic of natural product synthesis.
Development of Novel Polymer Materials Precursors
The dual functionality of this compound allows it to act as a precursor for novel polymer and composite materials with specialized properties. The alkyne group can undergo polymerization or be used as a reactive site for cross-linking, while the ester group enhances solubility and can be modified post-polymerization.
One significant application is in the creation of inorganic-organic hybrid copolymers. researchgate.net In this context, 3-butynoate-substituted zirconium-oxoclusters are covalently bonded to a silane (B1218182) matrix. The terminal alkyne of the butynoate moiety participates in a thiol-yne reaction with (3-mercaptopropyl)trimethoxysilane, creating a cross-linked hybrid material. These copolymers exhibit promising mechanical, thermal, and hydrophobic properties, which are tunable based on the degree of condensation and the nature of the interface between the organic and inorganic domains. researchgate.net
Another innovative application is in the field of photovoltaics. This compound is related to precursors for polythiophene derivatives used in solar cells. Specifically, CuInS2–poly(3-(ethyl-4-butanoate)thiophene) (P3EBT) nanocomposites have been developed for use in solar cell active layers. capes.gov.br These composites are prepared via an in situ method where a precursor solution containing the polymer and inorganic salts is heated, inducing the formation of CuInS2 nanoparticles dispersed within the polymer matrix. The butanoate side chain on the polythiophene backbone is crucial for solubilizing the polymer and influencing the morphology of the active layer. capes.gov.br
Table 2: Applications of this compound in Polymer Science
| Application Area | Material Type | Role of Butynoate Moiety | Key Finding | Reference |
|---|---|---|---|---|
| Hybrid Materials | Zirconium-oxocluster/silane copolymer | Covalently bonded precursor providing an alkyne for cross-linking. | Creates robust inorganic-organic materials with tunable properties. | researchgate.net |
Functionalization of Macromolecules
The terminal alkyne of this compound is an exceptionally useful handle for the post-synthesis modification and functionalization of macromolecules through "grafting to" methodologies. wikipedia.org This approach involves attaching pre-formed polymer chains (the "graft") onto a separate polymer backbone. mdpi.comnih.gov The most prominent method utilizing a terminal alkyne for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.
In a typical "grafting to" scenario, a polymer backbone is first synthesized to contain pendant azide groups. Subsequently, this compound can be attached to these azide sites via the CuAAC reaction. This process covalently links the ethyl butanoate moiety to the macromolecule, effectively creating a graft copolymer. This strategy allows for the precise introduction of ester functionalities onto a wide variety of polymer backbones, such as polystyrene or cellulose (B213188) derivatives. wikipedia.orgmdpi.com
The introduction of these grafts can dramatically alter the properties of the parent macromolecule. For example, grafting can be used to:
Modify Solubility: Introduce hydrophilic or hydrophobic character. wikipedia.org
Enhance Thermal Stability: Grafted copolymers often exhibit greater thermostability than the parent homopolymers. wikipedia.org
Introduce New Functionality: The ester group of the grafted ethyl butanoate can be subsequently hydrolyzed to a carboxylic acid, providing a site for further chemical modification or influencing properties like pH sensitivity.
This method of functionalization is not limited to synthetic polymers. Biomolecules such as proteins, peptides, and polysaccharides can also be modified using this approach, making this compound a versatile tool for creating advanced biomaterials.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of ethyl 3-butynoate and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, shows aromatic proton signals in the range of 6.42 to 7.52 ppm. researchgate.net For derivatives like ethyl 3-hydroxy-3-(2-methylphenyl)-3-phenylpropanoate, the ¹H NMR spectrum reveals a multiplet between 7.11-7.43 ppm corresponding to the aromatic protons. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. For instance, in ethyl 3-(benzylamino)butanoate, characteristic peaks are observed at δ 172.8 (ester carbonyl), 60.2 (OCH₂CH₃), and 48.5 (NCH₂Ph), which confirm the structure. Similarly, for ethyl 3-hydroxy-3-(2-thienyl)butanoate, the ¹³C NMR spectrum shows signals at δ 13.9, 31.2, 46.8, 60.7, 71.7, 121.8, 123.8, 126.5, 152.1, and 172.2. rsc.org
³¹P NMR Spectroscopy: When this compound is involved in reactions with phosphine-containing reagents or catalysts, ³¹P NMR spectroscopy becomes a crucial tool for characterizing the phosphorus-containing species.
A summary of typical NMR data for related butanoate structures is presented below:
Interactive Data Table: Representative NMR Data for Ethyl Butanoate Derivatives| Compound | Nucleus | Chemical Shift (δ) ppm | Description | Reference |
| Ethyl 3-(benzylamino)butanoate | ¹³C | 172.8 | Ester Carbonyl | |
| Ethyl 3-(benzylamino)butanoate | ¹³C | 60.2 | OC H₂CH₃ | |
| Ethyl 3-(benzylamino)butanoate | ¹³C | 48.5 | NC H₂Ph | |
| Ethyl 3-hydroxy-3-(2-thienyl)butanoate | ¹³C | 172.2 | Ester Carbonyl | rsc.org |
| Ethyl 3-hydroxy-3-(2-thienyl)butanoate | ¹³C | 71.7 | C -OH | rsc.org |
| Ethyl 3-hydroxy-3-(2-thienyl)butanoate | ¹³C | 60.7 | OC H₂CH₃ | rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For derivatives of this compound, such as ethyl 3-(benzylamino)butanoate, the IR spectrum displays characteristic absorption bands for the ester C=O stretch at 1745 cm⁻¹ and the N-H stretch at 3300 cm⁻¹. In the case of ethyl 3-oxo-2-(phenylhydrazono)butanoate and its analogues, the C=O stretch is consistently observed in the range of 1725–1765 cm⁻¹, while the C=N stretch appears between 1540–1695 cm⁻¹. The synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate from 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate was confirmed using IR spectroscopy alongside other techniques. mdpi.comresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
Mass Spectrometry (MS): For ethyl 3-(benzylamino)butanoate, the molecular ion peak is observed at m/z 221.29 [M+H]⁺, which corresponds to its calculated molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is particularly useful for analyzing polar and thermally labile molecules. It is often employed in the characterization of derivatives of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile compounds like ethyl butanoate and its derivatives. For example, the analysis of ethyl 3-acetoxybutyrate by GC-MS is well-documented. nist.gov However, some derivatives, like ethyl 3-oxo-2-phenylbutanoate, can decompose at high injector temperatures during GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. While direct LC-MS analysis of underivatized short-chain carboxylic acids can be challenging due to their high polarity, derivatization methods can be employed to improve their retention and ionization. mdpi.com BLD Pharm provides analytical data, including LC-MS, for ethyl but-3-ynoate. bldpharm.com
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and stereochemistry. The structures of several complex derivatives of butanoates have been determined using this technique.
For instance, the crystal structure of ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate was determined to be triclinic. researchgate.net Similarly, the crystal structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was solved by direct methods and refined by full-matrix least squares, confirming its molecular geometry. mdpi.comresearchgate.net The synthesis and crystallization of (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate have also been characterized by single-crystal X-ray diffraction. nih.gov
Interactive Data Table: Crystallographic Data for Butanoate Derivatives
| Compound | Crystal System | Space Group | Reference |
| Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate | Triclinic | P1 | researchgate.net |
| Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate | Monoclinic | P2₁/c | mdpi.comresearchgate.net |
| (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate | Monoclinic | P2₁/c | nih.gov |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | Not Specified | Not Specified | doi.org |
Mass Spectrometry (MS, ESI-MS, GC-MS, LC-MS)
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress.
Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound and for monitoring the progress of reactions in which it is a reactant or product. The purity of ethyl-2-hydroxy-4-(trimethylsilyl)-3-butynoate, for example, is determined to be greater than 97.0% by GC. vwr.com
In synthetic procedures, GC is often used to follow the consumption of starting materials and the formation of products. For example, in the yeast-mediated reduction of ethyl acetoacetate (B1235776) to (S)-(+)-ethyl 3-hydroxybutanoate, the reaction is monitored by capillary gas chromatography until the starting material is consumed. orgsyn.org Chiral GC analysis is also employed to determine the enantiomeric excess of chiral butanoate derivatives. rsc.org Furthermore, correlation-gas chromatography has been used to determine the vaporization enthalpies of the tautomers of ethyl 3-oxobutanoate. umsl.edu
High-Performance Liquid Chromatography (HPLC) (e.g., chiral HPLC for enantiomer resolution)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its derivatives. While standard reversed-phase HPLC can be used for purity assessment, chiral HPLC is particularly crucial for separating enantiomers when this compound is used in stereoselective synthesis, leading to chiral products. libretexts.orgrsc.org The direct resolution of enantiomers is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.orgrsc.org
In the context of butanoate esters, research has demonstrated the successful resolution of enantiomeric products derived from reactions involving similar substrates. For instance, the kinetic resolution of 3-aryl alkanoic acids and their corresponding ethyl esters has been effectively monitored using chiral HPLC. almacgroup.com These methods allow for the determination of enantiomeric excess (ee) of both the remaining substrate and the product, which is critical for evaluating the efficiency and selectivity of asymmetric reactions. almacgroup.com
The separation is typically performed on polysaccharide-based chiral stationary phases, such as those coated with cellulose (B213188) or amylose (B160209) derivatives. rsc.orgntnu.no The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, along with additives like trifluoroacetic acid, is optimized to achieve baseline separation of the enantiomers. almacgroup.com
Table 1: Exemplary Chiral HPLC Conditions for Analysis of Butanoate Derivatives almacgroup.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Daicel Chiralcel OJ-H | Daicel Chiralcel AS-H |
| Mobile Phase | Hexane/i-PrOH (95:5) with 3% trifluoroacetic acid | Hexane/i-PrOH (99.7:0.3) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 209.8 nm | UV at 256 nm |
| Temperature | 0 °C | 0 °C |
| Application | Resolution of (±)-ethyl 3-(3-methylphenyl)butanoate | Resolution of (±)-ethyl 3-(naphthalen-2-yl)butanoate |
This table presents conditions used for structurally similar compounds to illustrate typical chiral HPLC methodologies.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of reactions involving this compound. wsu.eduwisc.edu It allows for the qualitative assessment of a reaction by tracking the consumption of starting materials and the formation of products over time. wsu.eduwisc.edu TLC operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edu
In synthetic procedures involving butanoate esters, TLC is routinely used to determine the reaction's endpoint. orgsyn.orgorgsyn.orgfrontiersin.org A small aliquot of the reaction mixture is spotted on the TLC plate alongside the starting material(s). The plate is then developed in a chamber containing a suitable eluent. The relative polarity of the compounds determines their mobility; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances. wisc.edu
Visualization of the spots is achieved using techniques such as UV light (for UV-active compounds), or by staining with reagents like potassium permanganate (B83412) (KMnO₄), which reacts with compounds containing reducible functional groups. orgsyn.orgorgsyn.org
Table 2: TLC Systems for Monitoring Reactions of Butanoate Derivatives orgsyn.orgorgsyn.orgfrontiersin.org
| Application | Stationary Phase | Mobile Phase (Eluent) | Visualization | Rƒ Value (Compound) |
|---|---|---|---|---|
| Monitoring formation of (S)-ethyl 3-(4-bromophenyl)butanoate | Silica Gel | 10% Ethyl Acetate in Hexanes | UV, KMnO₄ | 0.57 (Product) |
| Monitoring formation of (3S)-3-(4-bromophenyl)butanoic acid | Silica Gel | 50% Ethyl Acetate in Hexanes | UV, KMnO₄ | 0.65 (Product) |
Advanced Techniques for In Situ Reaction Monitoring (e.g., Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS))
To gain deeper mechanistic insights, advanced in situ techniques are employed to monitor reactions in real-time. Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) is a powerful method for continuously analyzing a reacting solution, providing data on all charged species, including transient intermediates and byproducts. rsc.orguvic.ca This technique is particularly well-suited for studying organocatalyzed reactions, such as the phosphine-mediated conjugate addition of alcohols to butynoate esters, where charged phosphonium (B103445) intermediates are key to the catalytic cycle. rsc.orgrsc.org
In a typical PSI-ESI-MS setup, the reaction is performed in a sealed flask under a slight positive pressure of an inert gas. uvic.ca A capillary tube continuously transfers a small amount of the reaction mixture directly into the ESI source of a mass spectrometer. rsc.org This allows for the acquisition of mass spectra at regular intervals (e.g., every second) over the entire course of the reaction without disturbing the system. rsc.orgrsc.org
A study on the conjugate addition of ethanol (B145695) to ethyl 2-butynoate, a constitutional isomer of this compound, successfully used PSI-ESI-MS in conjunction with ³¹P and ¹H NMR spectroscopy. rsc.org This multi-pronged approach allowed for a comprehensive examination of the reaction:
³¹P NMR and PSI-ESI-MS provided detailed information on the behavior of the charged catalytic intermediates and the formation of byproducts. rsc.org
This technique is invaluable for elucidating reaction mechanisms, identifying short-lived intermediates, and understanding the pathways leading to byproduct formation, which can ultimately guide the optimization of reaction conditions. rsc.orgrsc.org
Future Research Directions and Emerging Trends for Butynoate Chemistry
Development of Enantioselective and Diastereoselective Transformations
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Consequently, a significant research focus is on the development of enantioselective and diastereoselective transformations involving butynoates.
One promising area is the use of chiral phosphine (B1218219) catalysts in asymmetric annulation reactions. For instance, [3+2] annulations of 3-butynoates with electron-deficient olefins have been achieved with high enantioselectivity using a commercially available chiral phosphine catalyst, (R,R)-DIPAMP F2. beilstein-journals.org This method provides access to highly functionalized cyclopentenes with excellent enantiomeric excesses (81–99% ee). beilstein-journals.org The versatility of this approach is further demonstrated by the use of different chiral phosphines, such as those with a spiro-skeleton or ferrocene-modified structures, to catalyze [3+2] cycloadditions of allenoates (isomers of butynoates) with various activated alkenes and imines, yielding a diverse range of chiral heterocycles and carbocycles. beilstein-journals.orgbeilstein-journals.org
Researchers are also exploring the use of biocatalysts to achieve high stereoselectivity. For example, the stereoselective reduction of ethyl 3-oxo-3-(2-thienyl) propanoate to its corresponding (S)-alcohol, a key intermediate for the antidepressant duloxetine, has been accomplished with high enantiomeric excess using a short-chain dehydrogenase/reductase. jmb.or.kr Similarly, various biocatalytic approaches, including microbial reductions and enzymatic hydrolyses, have been successfully employed for the enantioselective preparation of (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block. tandfonline.comresearchgate.net The development of these biocatalytic methods often involves screening different microorganisms or enzymes and optimizing reaction conditions to achieve the desired stereochemical outcome. researchgate.net
Table 1: Examples of Enantioselective Transformations in Butynoate Chemistry
| Transformation | Catalyst/Biocatalyst | Substrates | Product Type | Enantiomeric Excess (ee) |
| [3+2] Annulation | (R,R)-DIPAMP F2 (Chiral Phosphine) | 3-Butynoates and Electron-Deficient Olefins | Functionalized Cyclopentenes | 81–99% |
| [3+2] Cycloaddition | Ferrocene-Modified Chiral Phosphine | Ethyl 2,3-butadienoate and Activated Enones | Functionalized Cyclopentenes | 87–96% |
| Reduction | Short-Chain Dehydrogenase/Reductase (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl) propanoate | (S)-Ethyl 3-hydroxy-3-(2-thienyl)propanoate | >99% |
| Reduction | Saccharomyces cerevisiae Reductase (YOR120W) | Ethyl-4-chloro-3-oxo-butanoate (ECOB) | (R)-Ethyl-4-chloro-3-hydroxyl butanoate ((R)-ECHB) | Not specified |
| Hydrolysis | Pig Liver Esterase (PLE) | Ethyl 4-chloro-3-acetoxybutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >95% |
Sustainable and Green Synthesis of Butynoates (e.g., solvent-free systems, biocatalysis)
In line with the growing emphasis on green chemistry, researchers are actively developing more sustainable methods for the synthesis of butynoates and their derivatives. ijsetpub.com This includes the use of solvent-free reaction conditions, biocatalysis, and renewable feedstocks. ijsetpub.comresearchgate.net
Solvent-free systems offer significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. kahedu.edu.in For example, a continuous solvent-free chemo-enzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate has been developed, which is a precursor to (S)-3-aminobutanoic acid. beilstein-journals.org This process combines a thermal aza-Michael addition in a plug-flow reactor with a subsequent enzymatic kinetic resolution in a packed-bed reactor. beilstein-journals.orgrsc.org
Biocatalysis is another key pillar of green butynoate chemistry. ijsetpub.com Enzymes and whole-cell systems can catalyze reactions under mild conditions (neutral pH and atmospheric temperature) with high selectivity, minimizing the formation of byproducts. researchgate.netmdpi.com The synthesis of ethyl butanoate, a common flavor ester, has been demonstrated using commercial lipases in aqueous media, mimicking the conditions of cheese ripening. cambridge.org Furthermore, the biocatalytic reduction of ethyl-4-chloro-3-oxobutanoate is a key step in the green manufacturing of an intermediate for atorvastatin. researchgate.net The use of biocatalysts like keto-reductases and glucose for cofactor regeneration exemplifies the principles of green chemistry in action. researchgate.net
Flow Chemistry Applications in Butynoate Synthesis and Transformations
Flow chemistry has emerged as a powerful tool for the synthesis and transformation of butynoates, offering advantages such as enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. nih.govpolimi.it
Flow chemistry also enables the use of hazardous reagents and the handling of unstable intermediates in a safer manner. nih.gov The precise control over reaction parameters in microreactors can lead to higher yields and selectivities. polimi.it For instance, flow systems can be coupled with other technologies like microwave irradiation to accelerate reactions that typically require long reaction times. nih.gov The development of modular flow systems allows for flexible and rapid optimization of reaction conditions, which is crucial for the efficient production of fine chemicals and active pharmaceutical ingredients derived from butynoates. nih.gov
Exploration of Novel Catalytic Systems
The discovery and development of novel catalytic systems are critical for expanding the synthetic utility of butynoates. Researchers are investigating a wide range of catalysts, from metal-based complexes to organocatalysts and biocompatible nanocomposites.
In the realm of metal catalysis, rhodium(I)/H8-BINAP complexes have been shown to be effective for the preparation of 1,3-dienes from ethyl 2-butynoate. fishersci.com Chiral phosphine catalysts, as discussed earlier, are at the forefront of asymmetric catalysis involving butynoates and their isomers. beilstein-journals.orgbeilstein-journals.org These catalysts enable highly enantioselective annulation reactions, providing access to complex chiral molecules. beilstein-journals.org An l-isoleucine-derived amide phosphine has been used for the enantioselective trimerization of γ-aryl-3-butynoates. acs.org
Organocatalysis offers a metal-free alternative for butynoate transformations. For example, chiral phosphoric acids have been used to promote Pictet-Spengler reactions involving trifluoromethyl ketones, leading to the formation of C-C bonds with high enantioselectivity. nih.gov
Furthermore, novel biocompatible catalysts are being explored for butynoate reactions. A melamine (B1676169) phosphate-modified magnetic chitosan (B1678972) has been developed as a powerful and recyclable catalyst for the multicomponent synthesis of various heterocyclic compounds using ethyl 3-oxobutanoate as a key starting material. frontiersin.org This catalyst possesses both Brønsted acid and base sites, enabling it to facilitate complex condensation reactions under mild conditions. frontiersin.org
Design of Butynoate-Derived Functional Materials
The unique chemical structure of butynoates makes them valuable building blocks for the design of functional materials with diverse applications.
One area of interest is the synthesis of heterocyclic compounds with potential biological activity. For example, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been synthesized and evaluated for their anthelmintic and cytotoxic potentials. frontiersin.org Similarly, reactions of 3-aminocarbazoles with ethyl 3-oxobutanoate can lead to the formation of pyridocarbazoles, which are of interest in materials science. mdpi.com
Butynoates also serve as precursors for the synthesis of polymers and other advanced materials. Ethyl 2-butynoate is used in the synthesis of tricyclic aziridine (B145994) derivatives and alkenylsilanols. fishersci.com The Claisen rearrangement of α-hydroxy alkyl acrylate (B77674) precursors derived from butanoates can be used to synthesize methylene (B1212753) coumarin (B35378) derivatives, which are useful intermediates in organic synthesis. bohrium.com The ability to introduce various functional groups into the butynoate scaffold allows for the fine-tuning of the properties of the resulting materials.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-butynoate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification of 3-butynoic acid with ethanol, typically catalyzed by sulfuric acid or other Brønsted acids. Key variables include molar ratios (e.g., excess ethanol to drive equilibrium), temperature (60–80°C for 6–12 hours), and catalyst concentration. Purity is enhanced by post-reaction distillation under reduced pressure (104–105°C at 190 Torr) . Side reactions, such as alkyne polymerization, can be minimized by inert atmospheres (N₂/Ar) and controlled heating rates. Yield optimization requires GC-MS or NMR to monitor reaction progress .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2120 cm⁻¹).
- NMR : ¹H NMR should show triplet (δ ~1.3 ppm, CH₂CH₃), quartet (δ ~4.2 ppm, OCH₂), and singlet (δ ~2.5 ppm, ≡C-CH₂). ¹³C NMR resolves the alkyne carbon (δ ~70–80 ppm) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 112 [M⁺], m/z 67 [C₄H₃O₂⁺]) validate purity. Calibrate using NIST reference data .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Variables : Temperature (4°C vs. 25°C), light exposure (UV vs. dark), and humidity.
- Methods : Accelerated stability testing via HPLC to track degradation products (e.g., hydrolysis to 3-butynoic acid). Use sealed amber vials with inert gas headspace to prevent oxidation .
- Statistical Analysis : Apply Arrhenius kinetics to predict shelf life, with degradation rates quantified at 95% confidence intervals .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloadditions or alkyne functionalization?
The electron-deficient alkyne in this compound participates in transition-metal-catalyzed reactions (e.g., Sonogashira coupling) or photochemical [2+2] cycloadditions. Density Functional Theory (DFT) simulations can model orbital interactions (e.g., LUMO localization on the alkyne). Experimental validation requires in situ IR or Raman spectroscopy to track intermediate formation . Compare kinetic isotope effects (KIE) using deuterated analogs to elucidate rate-determining steps .
Q. How can contradictory literature data on this compound’s thermodynamic properties be resolved?
Discrepancies in boiling points or enthalpy values often arise from impurities or calibration errors. Conduct meta-analysis using the Paule-Mandel estimator to quantify between-study variance . Validate via replicated measurements under standardized conditions (e.g., NIST protocols for vapor pressure or heat of combustion) . Cross-reference with high-purity samples (>99%, verified by elemental analysis) .
Q. What computational strategies best predict this compound’s interactions in catalytic systems?
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways.
- QSPR Models : Correlate alkyne bond length (from X-ray crystallography) with catalytic turnover rates.
- Benchmarking : Compare Gaussian vs. ORCA software outputs for energy barriers in transition states. Use experimental kinetic data (e.g., Eyring plots) to refine computational parameters .
Methodological Guidance
Q. How should researchers design a systematic review of this compound’s applications in organic synthesis?
- Databases : Use PubMed, Web of Science, and Scopus (avoid Google Scholar due to recall limitations) .
- Search Terms : Combine "this compound" with "synthesis," "catalysis," and "mechanism". Apply Boolean operators (AND/OR/NOT) and MeSH terms.
- Inclusion Criteria : Peer-reviewed articles (2000–2025), experimental studies with raw data. Exclude patents and non-English texts .
- Bias Mitigation : Dual screening by independent reviewers; resolve conflicts via Cohen’s kappa coefficient .
Q. What protocols ensure reproducibility in this compound-based experiments?
- Documentation : Report catalyst loading (±0.001 mol%), solvent purity (HPLC grade), and instrument calibration dates .
- Raw Data : Archive NMR FID files, GC-MS chromatograms, and reaction logs in FAIR-compliant repositories .
- Negative Controls : Include trials without catalyst or substrate to identify side reactions .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 112.13 g/mol | |
| Boiling Point (190 Torr) | 104–105°C | |
| Density (20°C) | 0.976 g/cm³ | |
| IR (C≡C stretch) | ~2120 cm⁻¹ | |
| ¹H NMR (OCH₂CH₃) | δ 4.2 ppm (q, J=7.1 Hz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
